molecular formula C4H7BrO2 B193042 3-bromo-2-methylpropanoic acid CAS No. 56970-78-6

3-bromo-2-methylpropanoic acid

Cat. No.: B193042
CAS No.: 56970-78-6
M. Wt: 167.00 g/mol
InChI Key: BUPXDXGYFXDDAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Captopril EP Impurity D involves the bromination of 2-methylpropanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of Captopril EP Impurity D follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Captopril EP Impurity D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Captopril EP Impurity D

Captopril EP Impurity D is unique due to its brominated structure, which distinguishes it from other impurities. This bromine atom allows for specific substitution reactions that are not possible with other impurities .

Properties

IUPAC Name

3-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXDXGYFXDDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-78-6, 80586-28-3
Record name 3-Bromo-2-methylpropionic acid
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Record name 56970-78-6
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Record name 3-bromo-2-methylpropanoic acid
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Record name 3-Bromo-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
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Record name 3-BROMO-2-METHYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-2-methylpropanoic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of developing a gas chromatographic method for determining 3-Bromoisobutyric Acid and its isomers?

A1: The research paper describes a gas chromatographic (GC) method for quantifying 3-Bromoisobutyric Acid and its isomers, including 2-bromoisobutyric acid and 2,3-dibromoisobutyric acid []. This method is significant because it allows for the separation and quantification of these structurally similar compounds. Understanding the presence and concentration of each isomer is crucial in various chemical and potentially biological applications, as different isomers may exhibit different reactivity or biological activity.

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